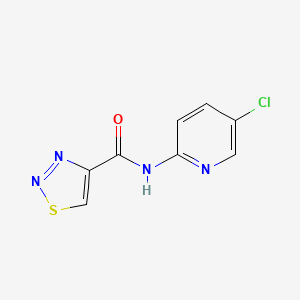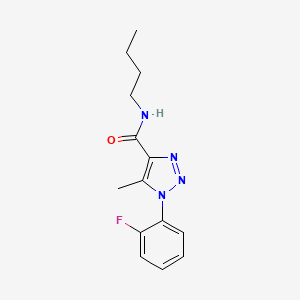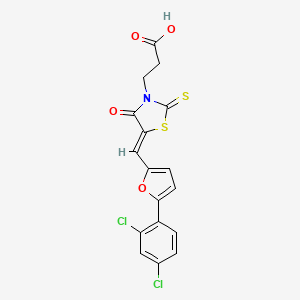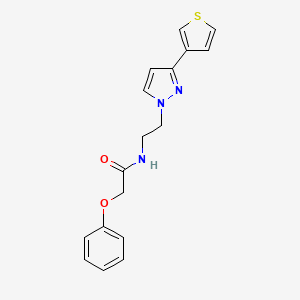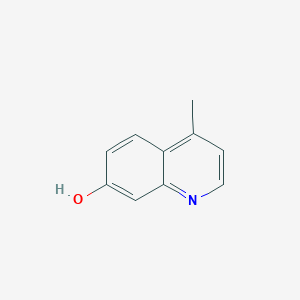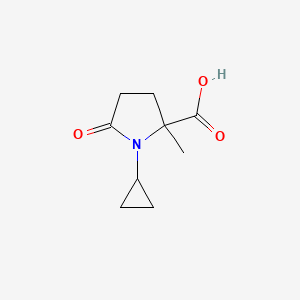
1-Cyclopropyl-2-methyl-5-oxoproline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-2-methyl-5-oxoproline is an organic compound with the molecular formula C9H13NO3 It is a derivative of proline, featuring a cyclopropyl group and a methyl group attached to the proline ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methyl-5-oxoproline can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as an alkene, using carbenes or carbenoid reagents. For example, the reaction of an alkene with diazomethane can yield cyclopropane derivatives . Another method involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
化学反应分析
Types of Reactions: 1-Cyclopropyl-2-methyl-5-oxoproline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学研究应用
1-Cyclopropyl-2-methyl-5-oxoproline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cardiovascular diseases and metabolic disorders
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
作用机制
The mechanism by which 1-Cyclopropyl-2-methyl-5-oxoproline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by interacting with receptor binding sites, influencing signal transduction pathways .
相似化合物的比较
1-Cyclopropyl-2-methyl-5-oxoproline can be compared to other cyclopropane derivatives and proline analogs:
Cyclopropane Derivatives: These compounds, such as cyclopropylamine and cyclopropylcarbinol, share the cyclopropane ring structure but differ in their functional groups and reactivity.
Proline Analogs: Compounds like 4-hydroxyproline and 3,4-dehydroproline are structurally similar to this compound but have different substituents on the proline ring.
Uniqueness: The unique combination of a cyclopropyl group and a methyl group on the proline ring gives this compound distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-cyclopropyl-2-methyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(8(12)13)5-4-7(11)10(9)6-2-3-6/h6H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROMYCSOSHTFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2635942.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide](/img/structure/B2635944.png)
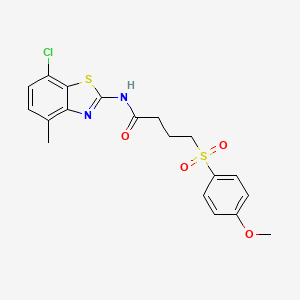
![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2635946.png)
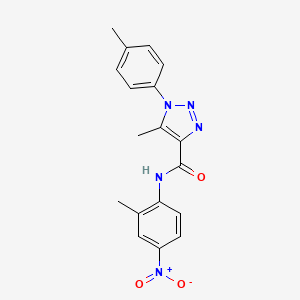

![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)

![4-ACETYL-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2635956.png)
